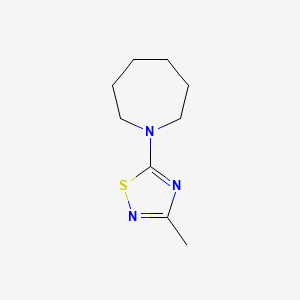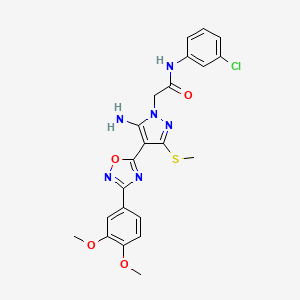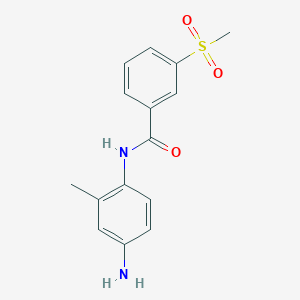
3-(Acetoxymethyl)benzonitrile
説明
3-(Acetoxymethyl)benzonitrile is a chemical compound with the molecular formula C10H9NO2 . It has an average mass of 175.184 Da and a monoisotopic mass of 175.063324 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring attached to a nitrile group and an acetoxymethyl group . The compound has a density of 1.1±0.1 g/cm3, a boiling point of 276.4±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, benzonitrile, a related compound, is known to undergo [3+2] cycloaddition reactions .Physical And Chemical Properties Analysis
This compound is a solid compound . It has a flash point of 125.2±7.1 °C and an index of refraction of 1.529 . The compound has 3 H-bond acceptors, 0 H-bond donors, and 4 freely rotating bonds . Its polar surface area is 50 Å2, and it has a molar volume of 152.7±5.0 cm3 .科学的研究の応用
Dye-Sensitized Solar Cells
The use of benzonitrile as an electrolyte solvent in Dye Sensitized Solar Cells (DSSCs) has been shown to be beneficial. Benzonitrile's low vapor pressure contributes to the long-term stability of these cells. Efficiency values of around 8% were maintained for over 1300 hours using common and low-cost materials. This advancement is crucial for the economical and efficient fabrication of devices with stable performances (Latini, Aldibaja, Cavallo, & Gozzi, 2014).
Synthesis of Bioactive Compounds
3,5-Dihydroxy benzonitrile, a derivative that can be synthesized from benzonitrile, serves as a versatile intermediate in the synthesis of bioactive compounds. It was synthesized from 3,5-dihydroxybenzoic acid with an overall yield of 66%, showing its potential in medicinal and pharmaceutical research (Meng, 2010).
Microbial Biotransformation
The soil bacterium Rhodococcus rhodochrous LL100-21 has been studied for its ability to biotransform cyanomethyl benzonitrile compounds. This study is significant for understanding the microbial degradation of environmental pollutants and could lead to innovative bioremediation strategies (Dadd, Claridge, Walton, Pettman, & Knowles, 2001).
Chemistry of Nitrogen Compounds
Studies on the interaction of benzonitrile with other compounds, like acetaldehyde, have yielded new nitrogen-containing compounds. These compounds have applications in various fields, including materials science and pharmaceuticals (Nunno & Scilimati, 1987).
Environmental Science
Research on the biodegradation of organonitriles, including benzonitrile, in soil and water treatment processes, highlights its role in environmental science. Understanding the biodegradation pathways of such compounds is crucial for assessing and mitigating their impact on the environment (Li, Liu, Bai, Ohandja, & Wong, 2007).
Safety and Hazards
特性
IUPAC Name |
(3-cyanophenyl)methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-8(12)13-7-10-4-2-3-9(5-10)6-11/h2-5H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HASPIPUGHLZBHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC(=CC=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2654605.png)


![4-methoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2654609.png)
![2,2,2-trifluoro-1-[1-(2-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-1-ethanone](/img/structure/B2654610.png)
![N-cyclopentyl-1-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2654611.png)

![Spiro[1H-3,1-benzoxazine-4,4'-azepane]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2654614.png)

![4-({[(4-Bromophenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2654616.png)


![N-[(4-benzyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2654623.png)
![1-(4-bromophenyl)-5-(2-chloro-6-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2654626.png)